molecular formula C23H16ClNO3 B3904534 4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3904534
M. Wt: 389.8 g/mol
InChI Key: VEBHJJSYJUPMRO-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the pyrrolone family. It has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that it exerts its biological effects through the modulation of various signaling pathways and enzymes, including COX-2, NF-κB, and MAPK.
Biochemical and Physiological Effects:
Studies have shown that 4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can exert various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential use as a fluorescent probe for metal ions. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use as a therapeutic agent for various diseases.

Scientific Research Applications

4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

(4E)-1-(3-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c24-17-12-7-13-18(14-17)25-20(15-8-3-1-4-9-15)19(22(27)23(25)28)21(26)16-10-5-2-6-11-16/h1-14,20,26H/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBHJJSYJUPMRO-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-benzoyl-1-(3-chlorophenyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.